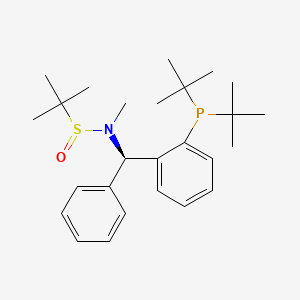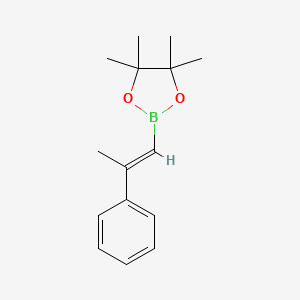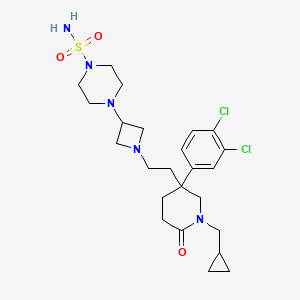
Tachykinin angatonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tachykinin antagonist 1 is a compound that inhibits the action of tachykinins, a family of neuropeptides that includes substance P, neurokinin A, and neurokinin B. These neuropeptides are involved in various physiological processes such as pain transmission, inflammation, and smooth muscle contraction. Tachykinin antagonist 1 specifically targets the neurokinin 1 receptor, which is the primary receptor for substance P .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tachykinin antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a protected amino acid derivative, followed by a series of coupling reactions to form the peptide backbone. The final step often involves deprotection and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of tachykinin antagonist 1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Tachykinin antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, potentially altering the activity of the compound.
Reduction: Reduction reactions can be used to remove protecting groups during synthesis.
Substitution: Substitution reactions are often employed to introduce specific functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of tachykinin antagonist 1 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Coupling reagents: Such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions include various intermediates and the final tachykinin antagonist 1 compound. These intermediates often require further purification and characterization to ensure the desired structure and activity .
Applications De Recherche Scientifique
Tachykinin antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of neuropeptides and their receptors.
Biology: Employed in research on pain transmission, inflammation, and other physiological processes mediated by tachykinins.
Medicine: Investigated for its potential therapeutic applications in conditions such as chronic pain, depression, and chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals targeting the neurokinin 1 receptor
Mécanisme D'action
Tachykinin antagonist 1 exerts its effects by binding to the neurokinin 1 receptor, thereby blocking the action of substance P. This inhibition prevents the transmission of pain signals and reduces inflammation. The compound interacts with specific amino acid residues in the receptor, leading to conformational changes that prevent receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several other compounds are similar to tachykinin antagonist 1, including:
CP-96345: A non-peptide antagonist of the neurokinin 1 receptor.
Aprepitant: A clinically approved drug used to prevent chemotherapy-induced nausea and vomiting.
L-732,138: Another neurokinin 1 receptor antagonist with similar properties
Uniqueness
Tachykinin antagonist 1 is unique due to its high selectivity and potency for the neurokinin 1 receptor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, its chemical structure allows for modifications that can further improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C24H35Cl2N5O3S |
|---|---|
Poids moléculaire |
544.5 g/mol |
Nom IUPAC |
4-[1-[2-[1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C24H35Cl2N5O3S/c25-21-4-3-19(13-22(21)26)24(6-5-23(32)30(17-24)14-18-1-2-18)7-8-28-15-20(16-28)29-9-11-31(12-10-29)35(27,33)34/h3-4,13,18,20H,1-2,5-12,14-17H2,(H2,27,33,34) |
Clé InChI |
OQXJUJDDCWHRLA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2CC(CCC2=O)(CCN3CC(C3)N4CCN(CC4)S(=O)(=O)N)C5=CC(=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


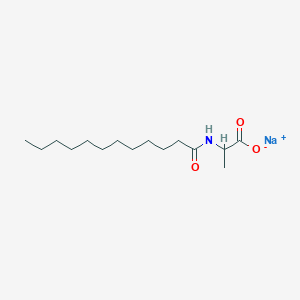

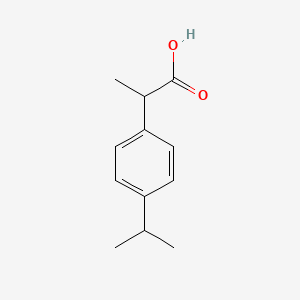
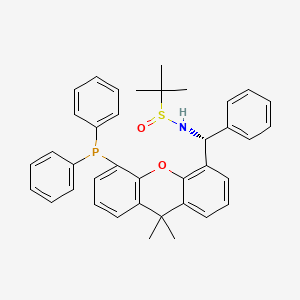

![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)

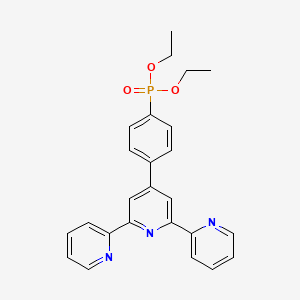
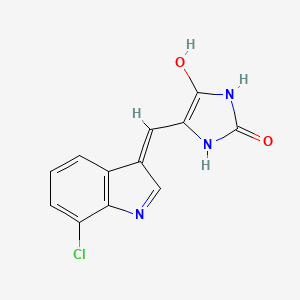
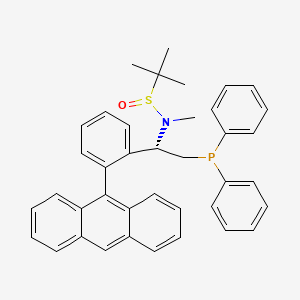
![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
